molecular formula C20H23FN4O4S2 B2556301 Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-95-7

Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2556301
CAS RN: 681222-95-7
M. Wt: 466.55
InChI Key: SXIQZPAWWUUXRK-UHFFFAOYSA-N
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Description

Amongst sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .


Synthesis Analysis

The synthesis of 4,5-substituted-2-aminothiazoles has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .


Physical And Chemical Properties Analysis

The physicochemical properties of the synthesized derivatives were confirmed by spectroanalytical data .

Scientific Research Applications

Synthesis and Chemical Structure

  • Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) describes the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules, including derivatives similar to the ethyl piperazine-1-carboxylate, were screened for antimicrobial, antilipase, and antiurease activities, showing that some possess good to moderate antimicrobial activity Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.
  • Crystal Structure : The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, was studied by Faizi et al. (2016), highlighting the conformation of the molecules in the crystal structure and providing insights into the chemical characteristics of similar compounds Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

Biological Applications

  • Antimicrobial and Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their in vitro Mycobacterium tuberculosis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among these, a specific compound showed promising activity against all tests, including Mycobacterium tuberculosis Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors.

Chemical Reactions and Transformations

Mechanism of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . It is wished that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIQZPAWWUUXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

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